molecular formula C15H23N3O B1430363 2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline CAS No. 1517701-00-6

2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline

Cat. No.: B1430363
CAS No.: 1517701-00-6
M. Wt: 261.36 g/mol
InChI Key: GMWKJWUTBRPPKF-UHFFFAOYSA-N
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Description

2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline is a chemical compound with the CAS Number: 1517701-00-6 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 261.37 . The IUPAC name is 2-ethoxy-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are recognized for their versatility in drug design, showing efficacy in a wide range of therapeutic areas, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective agents, anti-inflammatory, and imaging agents. The structural modification of the piperazine nucleus significantly influences the medicinal potential of the resulting molecules. This flexibility in drug design highlights the potential for 2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline and similar compounds to be tailored for specific therapeutic applications (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity of Piperazine Derivatives

Piperazine derivatives have also been reported to exhibit significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the critical role of piperazine as a building block in developing potent anti-TB molecules, showcasing the compound's relevance in addressing global health challenges such as tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

DNA Interaction and Imaging Applications

The interaction of certain piperazine derivatives with DNA, such as minor groove binders, exemplifies the compound's potential in diagnostic and therapeutic applications. Hoechst 33258 and its analogs, which contain piperazine groups, bind specifically to the minor groove of DNA, indicating uses in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Safety and Hazards

The safety information for 2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-19-15-10-12(5-6-14(15)16)18-9-8-17-7-3-4-13(17)11-18/h5-6,10,13H,2-4,7-9,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWKJWUTBRPPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCN3CCCC3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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